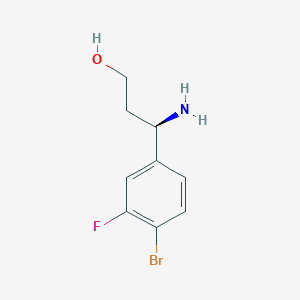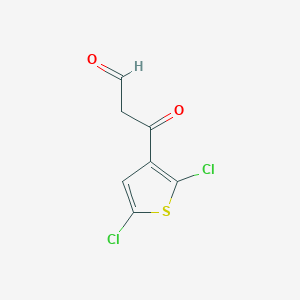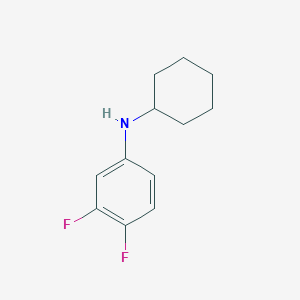
(3R)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL is a chiral organic compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-bromo-3-fluorobenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a chiral amine to introduce the amino group.
Reduction: The resulting intermediate is then reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL: Similar structure with a chlorine substituent instead of bromine.
(3R)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
(3R)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL is unique due to its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-bromo-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
KVCZSGBWSGPJON-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCO)N)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)



![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)

![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)
![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
